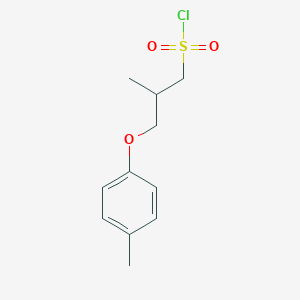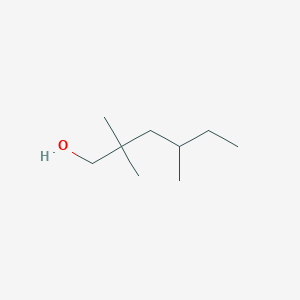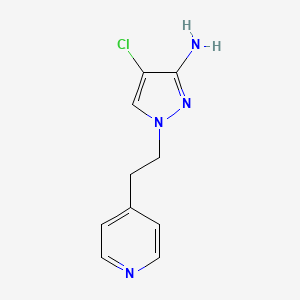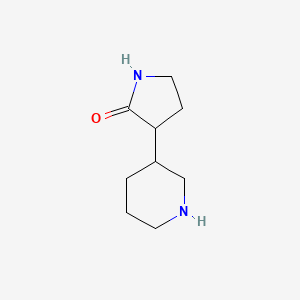
(4-Ethyloxan-4-yl)methanesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyloxan-4-yl)methanesulfonylchloride is an organosulfur compound with the molecular formula C8H15ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-ethyloxan-4-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxan-4-yl)methanesulfonylchloride typically involves the reaction of (4-Ethyloxan-4-yl)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(4-Ethyloxan-4-yl)methanol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyloxan-4-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonates.
Elimination Reactions: It can undergo elimination to form sulfene intermediates.
Reduction Reactions: It can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine, triethylamine, and other non-nucleophilic bases are used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Polar aprotic solvents like dichloromethane and acetonitrile are commonly used.
Major Products Formed
Methanesulfonates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfides: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
(4-Ethyloxan-4-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Ethyloxan-4-yl)methanesulfonylchloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of methanesulfonates, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used as a precursor to many sulfonates and sulfonamides.
(4-Methyloxan-4-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride: Similar structure but with an ethoxy group instead of an ethyl group.
Uniqueness
(4-Ethyloxan-4-yl)methanesulfonylchloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its ethyloxan group provides steric and electronic effects that influence its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C8H15ClO3S |
|---|---|
Molekulargewicht |
226.72 g/mol |
IUPAC-Name |
(4-ethyloxan-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-8(7-13(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
RWZWWPCVDGJIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)





![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)




